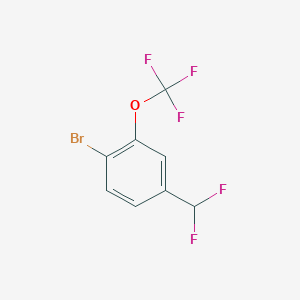

![molecular formula C13H19NO5S B2528139 6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid CAS No. 85845-11-0](/img/structure/B2528139.png)

6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-methoxyphenyl)sulfonylamino]hexanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a methoxyphenylsulfonyl moiety. For instance, the stability and degradation of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid and its derivatives are explored, which may provide insights into the behavior of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including cyclization, reduction, and oxidation reactions. For example, the synthesis of 6,7,11-tri-O-methyl-4-demethoxy-12-sulfonodaunomycinone starts with a cyclization of a dimethoxybenzyl derivative, followed by a series of reactions including reduction, methanolysis, and oxidation to yield the sulfone analogues . These methods could potentially be adapted for the synthesis of 6-[(4-methoxyphenyl)sulfonylamino]hexanoic acid by incorporating the appropriate hexanoic acid moiety at the relevant step.

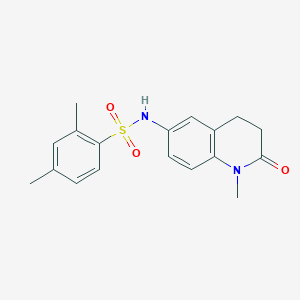

Molecular Structure Analysis

The molecular structure of compounds similar to 6-[(4-methoxyphenyl)sulfonylamino]hexanoic acid can be complex, with multiple functional groups contributing to their overall properties. For instance, the presence of methoxy and sulfonyl groups can influence the electronic distribution and reactivity of the molecule . The detailed analysis of high field PMR spectra can be used to establish the structure of such compounds .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with various reagents and conditions that can lead to different products. For example, the degradation of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid derivatives can occur through unimolecular elimination or hydrolysis, depending on the substitution pattern on the molecule . These reactions are influenced by the electronic properties of the substituents and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxyphenylsulfonyl groups can be quite diverse. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, indicating that it is highly stable and has significant potential for applications in biomedical analysis . The stability against light and heat is another important property, as demonstrated by the lack of degradation under certain conditions . These properties are crucial for the practical use of such compounds in various applications.

Scientific Research Applications

Green Corrosion Inhibitors

Schiff's bases derived from lysine and aromatic aldehydes, including compounds similar to 6-[(4-methoxyphenyl)sulfonylamino]hexanoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, with the potential for applications in corrosion protection for metals (Gupta et al., 2016).

Analytical Chemistry for Pesticide Detection

In the context of analytical chemistry, similar compounds have been developed for the sensitive detection of pesticides in agricultural samples, highlighting their utility in environmental monitoring and food safety (Zhang et al., 2008).

Pharmaceutical Applications

Related structures have been investigated for their pharmaceutical applications, such as in the development of hypoglycemic agents. These studies explore structure-activity relationships, providing a foundation for the design of new therapeutic agents (Grell et al., 1998).

Material Science and Proton Conductivity

In material science, sulfonate-carboxylate ligands have been used to construct lanthanide-organic frameworks with applications in gas sorption, proton conductivity, and luminescent sensing of metal ions. This research demonstrates the versatility of sulfonamides in creating functional materials (Zhou et al., 2016).

Synthesis and Catalysis

Sulfonylamino compounds have also played a role in the development of catalysis and synthetic methodologies, such as in the modification of the Swern oxidation, showcasing their utility in organic synthesis and potential for industrial applications (Liu & Vederas, 1996).

properties

IUPAC Name |

6-[(4-methoxyphenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-19-11-6-8-12(9-7-11)20(17,18)14-10-4-2-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPNZJUBMXNGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)

![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2528074.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2528079.png)